2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine
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Overview
Description
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine can be achieved through several methods. One practical method involves the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This compound undergoes a one-step procedure to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . The separation of this mixture is based on the boiling point versus pressure diagram analysis. Functionalization of the 5-position can be achieved by lithiation in a flow reactor followed by trapping with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions, particularly at the pyrazole ring, can introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Lithium diisopropylamide (LDA): for lithiation reactions.
N-Bromosuccinimide (NBS): for bromination under mild conditions.
Electrophiles: such as aldehydes, acids, and sulfonyl chlorides for trapping lithiated intermediates.
Major Products
Major products formed from these reactions include functionalized pyrazoles with groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride .
Scientific Research Applications
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form various intermediates that interact with biological targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A closely related compound with similar structural features.
5-hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Another similar compound with a hydroxyl group at the 5-position.
Uniqueness
2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is unique due to the presence of the ethan-1-amine group, which provides additional sites for functionalization and potential biological activity. This distinguishes it from other similar pyrazole derivatives.
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2-3,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCIYIOVLQLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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